(1R,4S,5S,8S,9R,10R,12S,13S)-10-methoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane
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Overview
Description
Alpha-Artemether is a semi-synthetic derivative of artemisinin, a natural product extracted from the plant Artemisia annua. It is widely used as an antimalarial agent, particularly effective against Plasmodium falciparum, the parasite responsible for the most severe form of malaria . Alpha-Artemether is often used in combination with other antimalarial drugs to enhance efficacy and reduce the risk of resistance .
Preparation Methods
Alpha-Artemether is synthesized from dihydroartemisinin, which is itself derived from artemisinin. The synthesis involves the methylation of dihydroartemisinin using methanol in the presence of an acid catalyst . The reaction conditions typically include a temperature range of 50-60°C and a reaction time of several hours . Industrial production methods often employ high-performance liquid chromatography (HPLC) for the purification and validation of alpha-Artemether .
Chemical Reactions Analysis
Alpha-Artemether undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction . The major products formed from these reactions are dihydroartemisinin and other artemisinin derivatives . The compound is also known to interact with heme, a hemoglobin degradation byproduct, leading to the generation of free radicals that are toxic to the malaria parasite .
Scientific Research Applications
Alpha-Artemether has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying peroxide-containing molecules . In biology, it is employed in research on malaria and other parasitic diseases . In medicine, alpha-Artemether is used in combination therapies for the treatment of uncomplicated and severe malaria . It is also being investigated for its potential anticancer properties, particularly in the inhibition of tumor cell growth .
Mechanism of Action
The mechanism of action of alpha-Artemether involves the interaction with heme within the malaria parasite. This interaction leads to the cleavage of the peroxide bridge in alpha-Artemether, generating free radicals that damage the parasite’s cellular components . The compound also inhibits nucleic acid and protein synthesis in the parasite, further contributing to its antimalarial effects .
Comparison with Similar Compounds
Alpha-Artemether is part of the artemisinin family of compounds, which includes artesunate, artemisinin, and dihydroartemisinin . Compared to these compounds, alpha-Artemether has a higher lipid solubility, which enhances its absorption and bioavailability . This makes it particularly effective in combination therapies for malaria treatment. Artesunate, on the other hand, is more water-soluble and is often used for intravenous administration in severe malaria cases .
Properties
Molecular Formula |
C16H26O5 |
---|---|
Molecular Weight |
298.37 g/mol |
IUPAC Name |
(1R,4S,5S,8S,9R,10R,12S,13S)-10-methoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane |
InChI |
InChI=1S/C16H26O5/c1-9-5-6-12-10(2)13(17-4)18-14-16(12)11(9)7-8-15(3,19-14)20-21-16/h9-14H,5-8H2,1-4H3/t9-,10+,11-,12-,13+,14-,15+,16-/m0/s1 |
InChI Key |
SXYIRMFQILZOAM-ZGNUMKAHSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@H]([C@@H](O[C@@H]3[C@]24[C@H]1CC[C@](O3)(OO4)C)OC)C |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C |
Origin of Product |
United States |
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